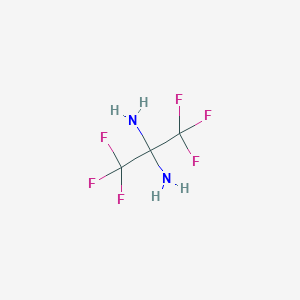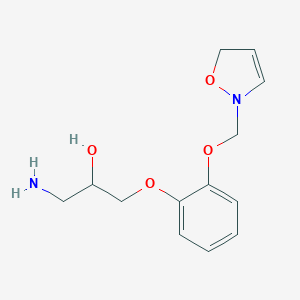
AO-Pmi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AO-Pmi is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that has been synthesized using a novel method and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of AO-Pmi is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins that are involved in cell growth, inflammation, and cell death. AO-Pmi has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. It has also been shown to inhibit the activity of caspases, enzymes that are involved in cell death.
Biochemical and Physiological Effects:
AO-Pmi has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing cell death, and inhibiting cell growth. It has also been shown to protect neurons from damage and reduce oxidative stress. AO-Pmi has been shown to be well-tolerated in animal models, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AO-Pmi is its ability to inhibit the growth of cancer cells and induce cell death. This makes it a promising candidate for cancer research. However, one of the limitations of AO-Pmi is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for AO-Pmi research, including exploring its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Further research is needed to fully understand the mechanism of action of AO-Pmi and its potential side effects. Additionally, optimizing its synthesis method to increase yield and purity could make it more accessible for research purposes.
In conclusion, AO-Pmi is a synthetic compound that has shown promising results in various scientific research studies. Its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage makes it a promising candidate for various applications. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
AO-Pmi is synthesized using a novel method that involves the reaction of p-methoxyphenylacetonitrile with acetic anhydride and aluminum chloride. The resulting compound is then subjected to hydrolysis, which yields AO-Pmi. This method has been optimized to produce high yields of AO-Pmi with excellent purity.
Applications De Recherche Scientifique
AO-Pmi has shown potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In neurodegenerative diseases, AO-Pmi has been shown to protect neurons from damage and reduce inflammation. Inflammation is a common underlying factor in many diseases, and AO-Pmi has been shown to reduce inflammation in various animal models.
Propriétés
Numéro CAS |
125992-10-1 |
|---|---|
Nom du produit |
AO-Pmi |
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C13H18N2O4/c14-8-11(16)9-17-12-4-1-2-5-13(12)18-10-15-6-3-7-19-15/h1-6,11,16H,7-10,14H2 |
Clé InChI |
AOBUQGUVKSDLGX-UHFFFAOYSA-N |
SMILES |
C1C=CN(O1)COC2=CC=CC=C2OCC(CN)O |
SMILES canonique |
C1C=CN(O1)COC2=CC=CC=C2OCC(CN)O |
Synonymes |
(3-amino-2-oxypropoxy)phenoxymethylisoxazole AO-PMI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



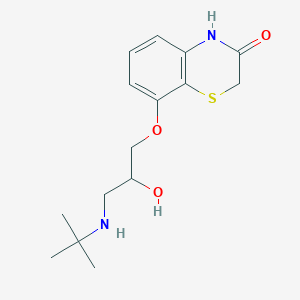
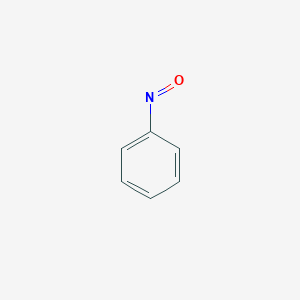
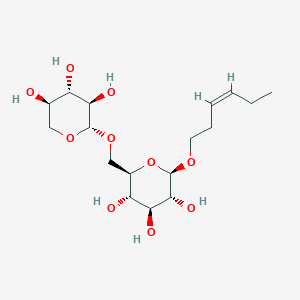
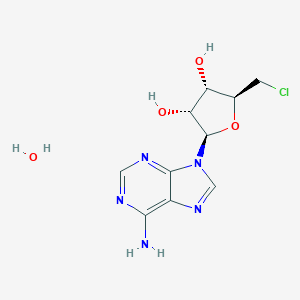
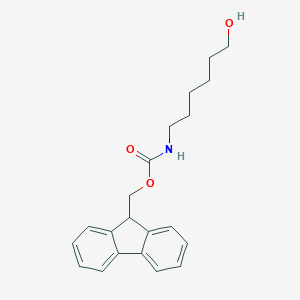
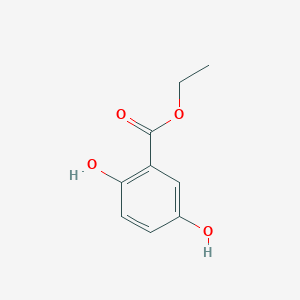
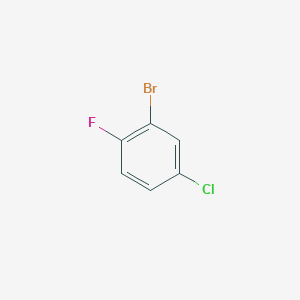
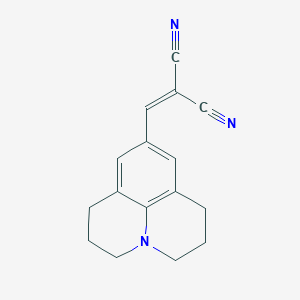
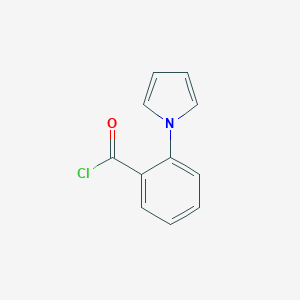
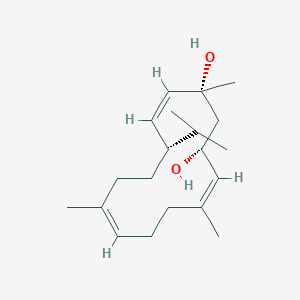
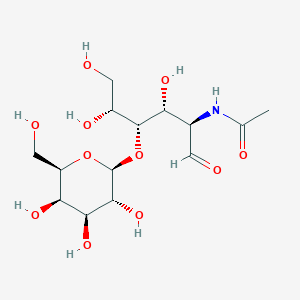
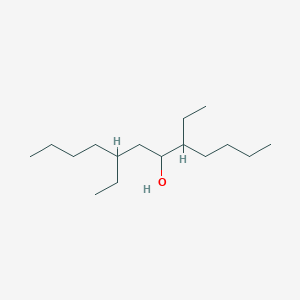
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
